molecular formula C11H15Cl2NO2S B4543373 [(2,4-Dichloro-5-methylphenyl)sulfonyl](methylpropyl)amine

[(2,4-Dichloro-5-methylphenyl)sulfonyl](methylpropyl)amine

Cat. No.: B4543373
M. Wt: 296.2 g/mol
InChI Key: DMVBIIJJINSUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dichloro-5-methylphenyl)sulfonylamine is an organic compound with the molecular formula C11H15Cl2NO2S and a molecular weight of 296.2133 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a dichloromethylphenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-5-methylphenyl)sulfonylamine typically involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (2,4-Dichloro-5-methylphenyl)sulfonylamine may involve large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield. The final product is typically purified through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-5-methylphenyl)sulfonylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a substitution reaction, the sulfonyl group may be replaced by another nucleophile, while in an oxidation reaction, the compound may be converted to a sulfone.

Scientific Research Applications

(2,4-Dichloro-5-methylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-5-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

(2,4-Dichloro-5-methylphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds such as:

These compounds share similar structural features but differ in their specific functional groups and overall reactivity. (2,4-Dichloro-5-methylphenyl)sulfonylamine is unique due to its combination of the sulfonyl group with a methylpropylamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-butan-2-yl-2,4-dichloro-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO2S/c1-4-8(3)14-17(15,16)11-5-7(2)9(12)6-10(11)13/h5-6,8,14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVBIIJJINSUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,4-Dichloro-5-methylphenyl)sulfonyl](methylpropyl)amine
Reactant of Route 2
Reactant of Route 2
[(2,4-Dichloro-5-methylphenyl)sulfonyl](methylpropyl)amine
Reactant of Route 3
Reactant of Route 3
[(2,4-Dichloro-5-methylphenyl)sulfonyl](methylpropyl)amine
Reactant of Route 4
Reactant of Route 4
[(2,4-Dichloro-5-methylphenyl)sulfonyl](methylpropyl)amine
Reactant of Route 5
Reactant of Route 5
[(2,4-Dichloro-5-methylphenyl)sulfonyl](methylpropyl)amine
Reactant of Route 6
Reactant of Route 6
[(2,4-Dichloro-5-methylphenyl)sulfonyl](methylpropyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.